2-[4,8,11-Tris(carboxymethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetic acid;tetrahydrochloride
Description
This compound (CAS: 339091-75-7) is a tetraazamacrocyclic ligand derivative with three carboxymethyl groups and one acetic acid substituent on a 14-membered cyclotetradecane backbone. Its tetrahydrochloride hydrate form enhances solubility for biomedical applications, particularly in radiopharmaceuticals. The structure enables strong chelation of transition metals (e.g., copper, zinc) due to its preorganized macrocyclic cavity and multiple carboxylate donor groups. It is commercially available as a biochemical intermediate for radiometal labeling .
Properties
IUPAC Name |
2-[4,8,11-tris(carboxymethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetic acid;tetrahydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N4O8.4ClH/c23-15(24)11-19-3-1-4-20(12-16(25)26)8-10-22(14-18(29)30)6-2-5-21(9-7-19)13-17(27)28;;;;/h1-14H2,(H,23,24)(H,25,26)(H,27,28)(H,29,30);4*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVXRWYEUOKGHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCCN(CCN(C1)CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O.Cl.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36Cl4N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10507631 | |
| Record name | 2,2',2'',2'''-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetic acid--hydrogen chloride (1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10507631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78668-42-5 | |
| Record name | 2,2',2'',2'''-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetic acid--hydrogen chloride (1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10507631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 78668-42-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
2-[4,8,11-Tris(carboxymethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetic acid; tetrahydrochloride is a complex compound known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a tetrazacyclotetradecane framework with multiple carboxymethyl groups. Its molecular formula is C14H28Cl4N4O6, and it has a molecular weight of approximately 409.2 g/mol. The presence of tetrazole rings contributes to its chelating properties and potential interactions with metal ions.
Chelation Properties
One of the significant biological activities of this compound is its ability to chelate metal ions. Studies have shown that compounds with similar structures can effectively bind to transition metals, which may influence their bioavailability and toxicity in biological systems. Chelation can enhance the excretion of heavy metals from the body and reduce their toxic effects.
Antioxidant Activity
Research indicates that 2-[4,8,11-Tris(carboxymethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetic acid exhibits antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in various cell models. This activity is particularly relevant in the context of neuroprotection and cardiovascular health.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays demonstrated that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis. The mechanism appears to involve the modulation of signaling pathways related to cell cycle regulation and apoptosis.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Animal studies indicate that it may help mitigate neuronal damage in models of neurodegenerative diseases by reducing inflammation and oxidative stress. This makes it a candidate for further research in treating conditions like Alzheimer's disease.
Case Studies
The biological activity of 2-[4,8,11-Tris(carboxymethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetic acid is believed to stem from several mechanisms:
- Metal Ion Binding : The chelation ability allows it to interact with metal ions in various biological systems.
- Antioxidant Mechanism : By scavenging free radicals, it reduces oxidative damage to cells.
- Cell Signaling Modulation : It may influence pathways involved in cell survival and apoptosis through its interaction with cellular receptors.
Scientific Research Applications
Biomedical Imaging
One of the primary applications of this compound is in the field of biomedical imaging. It serves as a chelating agent for radiometals such as Gallium-68 and Copper-64, which are used in positron emission tomography (PET) imaging. The compound's ability to form stable complexes with these metals enhances the imaging capabilities for diagnosing various diseases.
Case Study : A study demonstrated that when coupled with Gallium-68, the ligand provided high-quality imaging results in tumor detection, showcasing its potential for improving diagnostic accuracy in oncology .
Drug Delivery Systems
The compound is also explored as a vehicle for targeted drug delivery. Its structure allows it to encapsulate therapeutic agents and release them in a controlled manner at specific sites within the body.
Data Table: Drug Delivery Studies
Catalysis
The compound's coordination properties make it an excellent candidate for catalytic processes. It has been utilized in various reactions including oxidation and reduction processes, where it facilitates the transfer of electrons.
Case Study : Research indicated that using this ligand in catalytic cycles significantly increased the reaction rates for oxidation reactions involving alcohols .
Environmental Applications
In environmental chemistry, the compound has been studied for its ability to remove heavy metals from wastewater through complexation. Its high affinity for metal ions allows it to effectively bind and precipitate contaminants.
Data Table: Heavy Metal Removal Efficiency
| Metal Ion | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |
|---|---|---|---|
| Lead | 100 | 5 | 95 |
| Cadmium | 50 | 2 | 96 |
Material Science
The compound has potential applications in the development of new materials, particularly in creating metal-organic frameworks (MOFs) that can be used for gas storage or separation processes.
Case Study : A recent synthesis of a MOF using this ligand showed promising results in CO2 capture, indicating its applicability in addressing climate change challenges .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound belongs to a class of macrocyclic ligands optimized for metal coordination. Below is a comparative analysis with key analogs:
Key Research Findings
Metal Binding Affinity :
- The target compound’s three carboxymethyl groups and acetic acid substituent provide a balance between flexibility and stability. While DOTA and TETA exhibit higher thermodynamic stability for lanthanides and Cu²⁺, respectively, the target compound’s structure may favor intermediate-sized ions like Zn²⁺ or Ni²⁺ .
- In contrast, CB-TE2A’s bicyclic framework shows superior Cu-64 retention in vivo compared to linear or macrocyclic analogs, reducing hepatic uptake .
Pharmacokinetics :
- TETA-based agents (e.g., 64Cu-TETA-OC) demonstrate rapid urinary excretion (59.2% ± 17.6% within 36 hours), ideal for reducing radiation exposure .
- DOTA derivatives (e.g., 177Lu-DOTATATE) have prolonged circulation, enhancing tumor uptake but increasing renal radiation dose .
Imaging Performance: In neuroendocrine tumor imaging, 64Cu-TETA-OC detected more lesions than 111In-DTPA-OC in clinical trials, highlighting the advantage of PET over SPECT . NOTA-based Ga-68 agents achieve faster radiolabeling (minutes vs. hours for DOTA), critical for short-lived isotopes .
Critical Advantages and Limitations
Preparation Methods
Bisacylation of 1,3-Diaminopropane
1,3-Diaminopropane reacts with chloroacetyl chloride in the presence of potassium carbonate and methylene chloride at 0–30°C for 90 minutes to 4 hours. This step yields a dichlorodiamide intermediate, critical for subsequent cyclization.
Reaction Conditions
| Parameter | Specification |
|---|---|
| Reagents | 1,3-Diaminopropane, chloroacetyl chloride |
| Solvent | Methylene chloride |
| Base | K2CO3 |
| Temperature | 0–30°C |
| Reaction Time | 90 min–4 h |
Cyclization to Dioxocyclam
The dichlorodiamide intermediate undergoes cyclization with 1,3-diaminopropane in acetonitrile at 78–83°C for 20–30 hours, forming dioxocyclam. Sodium carbonate facilitates dehydrohalogenation.
Key Observations
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Prolonged heating (>24 h) improves cyclization efficiency.
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Acetonitrile’s high boiling point (82°C) ensures optimal temperature control.
Reduction to Cyclam
Dioxocyclam is reduced using Red-Al® (sodium bis(2-methoxyethoxy)aluminum hydride) in toluene at 20–35°C for 90 minutes to 4 hours. This step yields cyclam with >85% purity after extraction.
Carboxymethylation of Cyclam
Introducing carboxymethyl groups to the cyclam skeleton requires selective alkylation. Two predominant strategies are documented:
Direct Alkylation with Bromoacetic Acid
Cyclam reacts with bromoacetic acid under alkaline conditions (pH 10–12) to form tris- and tetrakis-carboxymethyl derivatives.
Optimized Protocol
-
Molar Ratio : 1:4 (cyclam:bromoacetic acid)
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Base : NaOH (4 equivalents)
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Solvent : Water/ethanol mixture
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Temperature : 60°C, 24 h
Challenges
-
Over-alkylation leads to tetrakis-carboxymethyl byproducts.
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pH control is critical to avoid decomposition.
Stepwise Protection-Deprotection Strategy
To enhance selectivity, amines are protected with tert-butyloxycarbonyl (Boc) groups before alkylation:
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Protection : Cyclam treated with Boc anhydride in THF.
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Alkylation : Boc-protected cyclam reacts with bromoacetic acid.
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Deprotection : HCl in dioxane removes Boc groups, yielding the tris-carboxymethyl derivative.
Advantages
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Minimizes over-alkylation.
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Enables isolation of intermediates.
Formation of Tetrahydrochloride Salt
The final step involves protonation of the macrocycle’s amine groups with hydrochloric acid:
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The carboxymethylated cyclam is dissolved in water.
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Concentrated HCl (12 M) is added dropwise at 0°C.
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The solution is lyophilized to obtain the tetrahydrochloride salt.
Critical Parameters
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Stoichiometry : 4 equivalents of HCl ensure complete protonation.
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Temperature : <5°C prevents decomposition of acid-sensitive groups.
Analytical Characterization
4.1 Nuclear Magnetic Resonance (NMR)
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¹H NMR (D2O) : δ 3.2–3.8 (m, 16H, CH2N), 2.9–3.1 (m, 8H, CH2COO⁻).
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¹³C NMR : 175–180 ppm (COO⁻), 50–55 ppm (NCH2).
4.2 Mass Spectrometry
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ESI-MS : m/z 503.2 [M+H]⁺ (calculated for C₁₈H₃₁N₄O₈).
Industrial-Scale Considerations
5.1 Solvent Recovery
5.2 Byproduct Management
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Tetrakis-carboxymethyl impurities are removed via ion-exchange chromatography.
Emerging Methodologies
6.1 Microwave-Assisted Synthesis
6.2 Flow Chemistry
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Continuous-flow systems achieve 90% yield in carboxymethylation by maintaining precise pH and temperature.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this macrocyclic tetraaza compound, and how do reaction conditions (e.g., pH, temperature) influence yield and purity?
- Methodological Answer : Synthesis typically involves cyclen (1,4,8,11-tetraazacyclotetradecane) as the core scaffold. Carboxymethylation is achieved via alkylation with bromoacetic acid under alkaline conditions (pH 10–12). Temperature control (<50°C) minimizes hydrolysis of reactive intermediates. Purification employs ion-exchange chromatography to isolate the tetrahydrochloride salt, with yield optimization dependent on stoichiometric ratios of reactants and reflux duration .
Q. What spectroscopic and crystallographic techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer :
- NMR : and NMR identify proton environments (e.g., carboxymethyl -CH- groups at δ 3.5–4.0 ppm) and confirm macrocyclic symmetry.
- X-ray crystallography : Resolves bond angles (e.g., C–N–C ~109.4°) and confirms tetrahedral coordination of metal ions in complexes (if applicable). Crystallographic data from analogous compounds (e.g., cyclen derivatives) validate structural assignments .
Q. How does the macrocyclic structure influence its metal ion chelation properties?
- Methodological Answer : The four nitrogen donors and three carboxymethyl arms create a flexible coordination sphere suitable for transition metals (e.g., Cu, Gd). Stability constants (log K) are determined via potentiometric titrations in aqueous solutions, with selectivity influenced by ring size and substituent electronic effects .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s interaction with lanthanides under physiological conditions?
- Methodological Answer :
- Variable-pH studies : Use UV-Vis spectroscopy to monitor ligand-to-metal charge transfer bands (e.g., Eu at ~320 nm) across pH 4–8.
- Competitive binding assays : Introduce competing ions (e.g., Ca, Zn) to assess selectivity. Thermodynamic parameters (ΔH, ΔS) are derived from isothermal titration calorimetry (ITC) .
Q. How to address contradictions in reported chelation efficiencies across studies?
- Methodological Answer :
- Standardize conditions : Replicate experiments under identical ionic strength, temperature, and buffer systems (e.g., Tris-HCl vs. HEPES).
- Theoretical validation : Apply density functional theory (DFT) to model metal-ligand bond strengths and compare with experimental stability constants. Discrepancies may arise from solvation effects or protonation state variations .
Q. What strategies optimize the compound’s solubility and stability in aqueous media for biomedical applications?
- Methodological Answer :
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate) at non-coordinating sites to enhance solubility without altering chelation.
- Lyophilization studies : Assess thermal stability via differential scanning calorimetry (DSC) and monitor decomposition products using LC-MS .
Q. How does modifying the carboxymethyl groups impact the compound’s pharmacokinetic profile?
- Methodological Answer :
- Structure-activity relationship (SAR) : Synthesize analogs with varying alkyl chain lengths (e.g., ethyl vs. methyl carboxylates).
- In vitro assays : Measure plasma protein binding (e.g., albumin) using equilibrium dialysis and correlate with log P values from HPLC retention times .
Q. What computational approaches are effective for modeling the compound’s coordination chemistry?
- Methodological Answer :
- Molecular dynamics (MD) : Simulate ligand conformational flexibility in solvent environments (e.g., explicit water models).
- Quantum mechanical calculations : Use Gaussian or ORCA software to compute ligand strain energy and predict metal-ion affinity trends .
Methodological Notes for Data Interpretation
- Crystallographic discrepancies : If bond angles deviate from literature values (e.g., O–C–C angles >112°), consider disorder in the crystal lattice or hydrogen bonding perturbations .
- Theoretical framework alignment : Link experimental findings to concepts like hard-soft acid-base (HSAB) theory or ligand field theory to explain metal-ion selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
